![molecular formula C10H11N3S B1604693 (4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine CAS No. 933742-59-7](/img/structure/B1604693.png)
(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine
Overview
Description
(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine is a chemical compound with the molecular formula C10H11N3S and a molecular weight of 205.28 g/mol It is known for its unique structure, which includes a thiazole ring fused with a pyridine ring, and a methylamine group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine typically involves the reaction of 4-methyl-2-pyridylthiazole with formaldehyde and ammonium chloride under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Compounds similar to (4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine have been synthesized and tested for their efficacy against various bacterial strains. A study highlighted the compound's effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for developing new antibiotics .
Anticonvulsant Properties
Thiazole-containing compounds have shown promise in the treatment of epilepsy. In particular, derivatives of thiazole have been evaluated for their anticonvulsant activity in animal models. The structure of this compound suggests it may possess similar properties, potentially acting through modulation of neurotransmitter systems .
Cancer Research
The compound's structural features position it as a candidate in cancer therapy. Thiazole derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis. Preliminary studies suggest that this compound could be explored further for its anticancer properties, particularly in targeting specific cancer cell lines .
Material Science
Polymer Chemistry
Thiazole derivatives are being investigated for their role as monomers in the synthesis of polymers with enhanced properties. The incorporation of this compound into polymer matrices could lead to materials with improved thermal stability and mechanical strength. This is particularly relevant in the development of advanced materials for electronics and coatings .
Sensors and Electronics
The compound's electronic properties make it a candidate for use in sensor technology. Research has shown that thiazole-based compounds can be used to create sensitive electrochemical sensors for detecting pollutants and biomolecules. The unique electronic characteristics of this compound may enhance the performance of such sensors .
Agricultural Chemistry
Pesticide Development
The agricultural sector is exploring thiazole derivatives as potential pesticides due to their biological activity against pests. This compound could serve as a template for developing new agrochemicals aimed at improving crop protection while minimizing environmental impact .
Case Studies
Mechanism of Action
The mechanism of action of (4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-2-pyrid-4-yl-1,3-thiazol-5-yl)ethanamine: Similar structure but with an ethylamine group instead of a methylamine group.
(4-Methyl-2-pyrid-4-yl-1,3-thiazol-5-yl)propylamine: Similar structure but with a propylamine group instead of a methylamine group.
Uniqueness
(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine is unique due to its specific combination of a thiazole and pyridine ring with a methylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of the compound's biological activity, supported by research findings, data tables, and case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H10N2S
- Molecular Weight : 206.26 g/mol
- CAS Number : 886851-57-6
Recent studies suggest that thiazole-based compounds, including this compound, exhibit their biological activity primarily through the inhibition of specific protein kinases involved in cell proliferation. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs) such as CDK4 and CDK6, which are crucial for cell cycle regulation and are often overactive in cancerous cells .
Antitumor Activity
Research indicates that thiazole derivatives can possess significant antitumor properties. In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that the presence of the thiazole moiety is essential for its cytotoxic activity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A431 | <10 |
(4-methyl-2-pyridin-4-y)-thiazole analogs | HT29 | 23.30 ± 0.35 |
Other thiazole derivatives | Various | <20 |
The compound has shown effectiveness comparable to established chemotherapeutics like doxorubicin .
Enzyme Inhibition
In addition to its antitumor effects, this compound has been evaluated for its inhibitory action on enzymes such as tyrosinase and various kinases. For example, it has been reported to have dual inhibitory effects against tyrosinase and 11β-HSD1, which are relevant in metabolic disorders and skin pigmentation .
Enzyme | IC50 (µM) |
---|---|
Tyrosinase | 11.27 ± 5.90 |
11β-HSD1 | 5.03 ± 0.69 |
These findings indicate potential therapeutic applications beyond oncology, including dermatological uses and metabolic regulation.
Case Studies
A notable case study involved the synthesis of a series of thiazole derivatives that included this compound. These derivatives were tested for their anticancer properties against several cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis .
Properties
IUPAC Name |
(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-9(6-11)14-10(13-7)8-2-4-12-5-3-8/h2-5H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWRYUZXDMQDGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640299 | |
Record name | 1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933742-59-7 | |
Record name | 1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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